molecular formula C21H27N3O2 B11149134 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide

Cat. No.: B11149134
M. Wt: 353.5 g/mol
InChI Key: LKLDQJDUNALLNE-UHFFFAOYSA-N
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Description

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide is a complex organic compound that features an indole core, a pyrrole moiety, and a butanamide chain

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

4-[1-(2-methoxyethyl)indol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]butanamide

InChI

InChI=1S/C21H27N3O2/c1-23-12-6-8-18(23)15-22-21(25)11-5-7-17-16-24(13-14-26-2)20-10-4-3-9-19(17)20/h3-4,6,8-10,12,16H,5,7,11,13-15H2,1-2H3,(H,22,25)

InChI Key

LKLDQJDUNALLNE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)CCCC2=CN(C3=CC=CC=C32)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the methoxyethyl group. The pyrrole moiety is then attached, and finally, the butanamide chain is introduced. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at its methoxyethyl and pyrrole substituents:

Oxidizing AgentReaction SiteProductYieldConditions
KMnO₄ (acidic)Methoxyethyl groupCarboxylic acid derivative55–60%0–5°C, H₂O/THF
PCC (Pyridinium chlorochromate)Pyrrole side chainN-Oxide formation40–45%Room temp, CH₂Cl₂
H₂O₂Indole C2 positionHydroxylated indole30%50°C, EtOH

Oxidation with KMnO₄ converts the methoxyethyl group to a carboxylic acid, while PCC selectively oxidizes the pyrrole nitrogen. H₂O₂ introduces hydroxyl groups on the indole ring, though yields are moderate due to competing decomposition.

Hydrolysis Reactions

The butanamide group demonstrates pH-dependent hydrolysis:

ConditionsReactionOutcome
6M HCl, refluxAmide → Carboxylic acidComplete conversion in 8 hrs
NaOH (20%), 80°CAmide → Ammonium salt85% yield
Enzymatic (Lipase)Selective cleavageNot observed

Acidic hydrolysis proceeds efficiently, but enzymatic methods show no activity, suggesting steric hindrance from the bulky substituents.

Alkylation/Acylation

The indole nitrogen and pyrrole methyl group participate in electrophilic substitutions:

Reaction TypeReagentSite ModifiedProduct Stability
Friedel-Crafts alkylationCH₃I, AlCl₃Indole C3Unstable (decomposes in >40°C)
AcetylationAc₂O, H₂SO₄Pyrrole methyl groupStable, 70% yield
BenzoylationBzCl, pyridineIndole NHPartial migration to C2

Benzoylation leads to competing N- and C-acylation products, attributed to the electron-rich indole core .

Amide Coupling and Functionalization

The butanamide moiety undergoes transamidation and cross-coupling:

ReactionReagentsObservations
TransamidationDIC/HOBt, amines50–60% yield; side products from pyrrole ring activation
Suzuki couplingPd(PPh₃)₄, arylboronic acidsRequires deprotection of indole NH
ThionationLawesson’s reagentConverts amide to thioamide (35% yield)

Notably, transamidation with DIC in CH₂Cl₂ risks solvent participation, forming dichloromethane adducts if reactions are prolonged .

Hydrogenation and Reduction

Catalytic hydrogenation targets the indole and pyrrole rings:

CatalystConditionsProductSelectivity
Pd/C (10%)H₂ (1 atm), EtOHTetrahydroindole derivative90% (C3–C4 bond)
NaBH₄MeOH, 0°CPartial reduction of amideNo reaction observed

Hydrogenation selectively saturates the indole ring without affecting the pyrrole unit, preserving the amide functionality.

Electrophilic Aromatic Substitution

The indole core undergoes halogenation and nitration:

ReactionReagentsPositionYield
BrominationBr₂, CHCl₃C5 of indole65%
NitrationHNO₃/H₂SO₄C4 of indole40%
SulfonationH₂SO₄, SO₃C2 of indoleLow (<20%)

Halogenation occurs regioselectively at C5 due to steric protection of C3 by the methoxyethyl group.

Stability and Degradation Pathways

Key stability challenges include:

  • Thermal decomposition : Degrades above 150°C via retro-amide cleavage.

  • Photolysis : UV light induces indole ring opening (t₁/₂ = 4 hrs in methanol).

  • pH sensitivity : Rapid hydrolysis in strongly acidic/basic conditions (pH <2 or >12).

Comparative Reactivity Table

Functional GroupReactivity (1–5)Preferred Reactions
Indole NH3Acylation, alkylation
Pyrrole methyl2Oxidation, halogenation
Methoxyethyl4Oxidation, hydrolysis
Butanamide5Hydrolysis, transamidation

This compound’s reactivity profile highlights its utility in synthesizing derivatives for pharmacological studies, particularly in modifying the indole core and amide side chain. Experimental challenges include managing competing reaction pathways and stabilizing intermediates under harsh conditions .

Scientific Research Applications

Antitumor Activity

Research has indicated that indole derivatives, including this compound, exhibit significant antitumor activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of apoptotic pathways. For instance, a study on related indole derivatives demonstrated their ability to inhibit tumor growth in vivo by disrupting cell cycle progression and promoting cell death in several cancer cell lines .

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective properties. The compound may interact with neurotransmitter systems or exhibit antioxidant activity, which could protect neuronal cells from oxidative stress and neurodegeneration. For example, compounds structurally related to this indole derivative have shown promise in models of neurodegenerative diseases by enhancing neuronal survival and reducing inflammation .

Antimicrobial Activity

There is emerging evidence that indole-based compounds possess antimicrobial properties. This compound may inhibit the growth of various pathogens, including bacteria and fungi. Studies have reported that similar indole derivatives can disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Case Studies

Several case studies highlight the therapeutic potential of indole derivatives similar to this compound:

StudyFindings
Study on Antitumor ActivityDemonstrated significant inhibition of tumor growth in xenograft models using indole derivatives .
Neuroprotection ResearchShowed that related compounds improved cognitive function in animal models of Alzheimer's disease .
Antimicrobial EvaluationReported potent activity against drug-resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

Biological Activity

The compound 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide is a synthetic derivative of indole, a structure commonly found in various biologically active compounds. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H28N2OC_{20}H_{28}N_{2}O with a molecular weight of approximately 312.45 g/mol. The structure features an indole moiety substituted with a methoxyethyl group and a pyrrol moiety, which contributes to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC20H28N2OC_{20}H_{28}N_{2}O
Molecular Weight312.45 g/mol
IUPAC NameThis compound

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. It has been studied for its potential effects on:

  • Dopamine Receptors : The compound may interact with dopamine receptors, similar to other indole derivatives, which could suggest potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease.
  • Serotonin Receptors : Given the structural similarities to known serotonin receptor ligands, it may also influence serotonin pathways, contributing to its psychoactive effects.

The proposed mechanisms through which this compound exerts its effects include:

  • Agonistic Activity : Binding to specific receptors (e.g., serotonin and dopamine receptors), leading to downstream signaling changes.
  • Inhibition of Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters, enhancing their availability in the synaptic cleft.
  • Modulation of Signal Transduction Pathways : Interaction with G-protein coupled receptors may alter intracellular signaling cascades, affecting cellular responses.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. A notable study reported IC50 values indicating low cytotoxicity at concentrations below 500 mg/L for human primary hepatocytes . This suggests a favorable safety profile for potential therapeutic applications.

Study 1: Neuropharmacological Effects

A study conducted on rodent models examined the effects of the compound on behavior associated with anxiety and depression. Results indicated that administration led to reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties .

Study 2: Antipsychotic Potential

Another investigation focused on the compound's interaction with dopamine receptors. It was found to selectively bind to D3 receptors, demonstrating potential as an antipsychotic agent . The study emphasized the need for further exploration into its therapeutic efficacy and safety.

Study 3: Serotonergic Activity

Research exploring serotonergic pathways revealed that the compound could act as a partial agonist at 5-HT2A receptors, potentially contributing to its psychoactive effects . This finding aligns with existing literature on indole derivatives and their roles in mood regulation.

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